molecular formula C18H14F2N2O2 B2620379 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-67-8

3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2620379
CAS No.: 898410-67-8
M. Wt: 328.319
InChI Key: XVRSEEVVVDQOFT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a quinoline derivative, and a benzamide group. It has garnered interest in scientific research for its potential biological activities and complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions. Typically, a synthesis route starts with the preparation of the quinoline core, followed by specific fluorination at the 3 and 4 positions. The benzamide moiety is introduced via amide bond formation under controlled conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

On an industrial scale, the synthesis might employ optimized reaction conditions with scalable procedures. This often includes efficient catalytic systems, continuous flow reactors, and the use of robust reagents that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound may undergo nucleophilic or electrophilic substitution reactions due to the presence of aromatic rings.

  • Reductive and Oxidative Reactions: : The quinoline moiety can be subjected to various redox reactions, modifying its oxidation state.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium hydride or lithium aluminum hydride are used under inert atmospheres.

  • Oxidative Reactions: : Strong oxidizers like potassium permanganate or mild reagents like PCC.

Major Products

  • Reductive Transformations: : Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

  • Substitution Products: : Introduction of various substituents can lead to structurally diversified analogs with potential bioactivity.

Scientific Research Applications

This compound is explored for various applications:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a pharmacophore in drug discovery.

  • Medicine: : Studied for its possible therapeutic effects, including anticancer and antimicrobial activities.

  • Industry: : Potential use in developing advanced materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : It might act as an inhibitor for certain enzymes, affecting biological pathways.

  • Receptor Binding: : Possible binding to specific receptors, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2,3-dihydro-1H-quinolin-4-one

  • 3,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide

Uniqueness

This compound's unique structure, featuring dual fluorination and the specific quinoline derivative, sets it apart from other benzamide and quinoline analogs, potentially offering distinct biological activities and chemical properties.

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Properties

IUPAC Name

3,4-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c19-14-4-3-11(8-15(14)20)18(24)21-13-6-10-2-1-5-22-16(23)9-12(7-13)17(10)22/h3-4,6-8H,1-2,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRSEEVVVDQOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)F)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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